3-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one
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Overview
Description
3-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one is a complex organic compound that features a piperazine and pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both piperazine and pyridazine rings makes it a versatile molecule for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one typically involves multi-step procedures. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine and pyridazine rings are known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory, analgesic, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Piperazine Derivatives: These compounds share the piperazine ring and are used in various therapeutic applications.
Uniqueness
What sets 3-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one apart is the combination of both piperazine and pyridazine rings in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broader range of pharmacological activities .
Properties
Molecular Formula |
C18H29N5O |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
3-methyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H29N5O/c1-15(2)14-18(24)23-12-10-22(11-13-23)17-7-6-16(19-20-17)21-8-4-3-5-9-21/h6-7,15H,3-5,8-14H2,1-2H3 |
InChI Key |
XMRFPHJEBIYXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
Origin of Product |
United States |
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